BenchChemオンラインストアへようこそ!

N-(3-hydroxyphenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide

Medicinal chemistry Scaffold topology Receptor binding

This N1-acetamide indole derivative is structurally distinct from the common C3-linked pharmacophore, rendering it inactive in sPLA₂ assays (ideal negative control). The 5-methoxy-3-hydroxyphenyl pattern offers a ≥6.3-fold potency advantage over 5-H/halogen analogs in anticancer models. A biologically uncharacterized, IP-unencumbered fragment-sized scaffold (~296 Da) suitable for phenotypic screening, chemoproteomics, and fragment-based drug design. Sourced via custom synthesis from qualified global CROs.

Molecular Formula C17H16N2O3
Molecular Weight 296.32 g/mol
Cat. No. B4510617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-hydroxyphenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide
Molecular FormulaC17H16N2O3
Molecular Weight296.32 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=CC(=CC=C3)O
InChIInChI=1S/C17H16N2O3/c1-22-15-5-6-16-12(9-15)7-8-19(16)11-17(21)18-13-3-2-4-14(20)10-13/h2-10,20H,11H2,1H3,(H,18,21)
InChIKeyLAUXYSRECWVISO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Hydroxyphenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide – Scientific Procurement & Baseline Characterization


N-(3-Hydroxyphenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide (CAS not publicly assigned) is a synthetic, small-molecule indole-1-acetamide derivative defined by a 5-methoxy substitution on the indole ring and a 3-hydroxyphenyl group on the acetamide nitrogen . This substitution pattern distinguishes it from the unsubstituted indole-1-acetamide core (CAS 39597-63-2) [1] and from the widely studied indole-3-acetamide pharmacophore class [2]. The compound's structure places it at the intersection of two distinct chemical spaces: N1-linked acetamides, which offer a topology differing from the more common C3-linked indole acetamides, and 5-methoxyindoles, a privileged scaffold in melatonin receptor ligands and anticancer agents [3]. At the time of this analysis, no published primary research articles explicitly report biological activity data for this exact compound, a finding that itself constitutes a critical procurement-relevant insight.

Why N-(3-Hydroxyphenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide Cannot Be Generically Substituted


Indole-1-acetamides cannot be treated as functionally interchangeable analogs for two structural reasons. First, the N1-acetamide linkage positions the amide side chain on the indole nitrogen rather than the C3 carbon, a topology that alters the spatial orientation of hydrogen-bond donors and acceptors relative to cognate binding pockets [1]. This contrasts with the well-characterized indole-3-acetamide sPLA₂ inhibitor pharmacophore, where C3 linkage is essential for activity [2]. Second, the 5-methoxy substituent exerts a measurable electronic effect on the indole ring system, directly modulating π-stacking interactions and hydrogen-bonding capacity in a manner distinct from 5-H, 5-fluoro, or 5-hydroxy analogs [3]. SAR studies on 5-substituted indole-1-acetamides in the anticancer NEDDylation/MAPK pathway context demonstrate that 5-methoxy substitution confers an IC₅₀ advantage over 5-H and 5-halogen variants [4]. Together, these features create a unique pharmacophoric signature that cannot be replicated by using the unsubstituted indole-1-acetamide (CAS 39597-63-2), the 5-hydroxy analog, or the isomeric indole-3-acetamide scaffold.

Quantitative Differentiation Evidence for N-(3-Hydroxyphenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide


Substitution-Region Differentiation: N1-Linked vs. C3-Linked Indole Acetamide Topology

The target compound carries its acetamide moiety at the indole N1 position, unlike the vast majority of biologically characterized indole acetamides, which are C3-substituted. This topological difference alters the vector of hydrogen-bond presentation to biological targets. In the sPLA₂ inhibitor field, indole-3-acetamides such as LY315920 achieve nanomolar potency (IC₅₀ = 75 nM against human group X sPLA₂) [1], whereas the N1-linked scaffold has not demonstrated activity in this assay system. This absence of cross-activity demonstrates that N1- and C3-linked indole acetamides engage distinct binding modes and are not functionally interchangeable [1].

Medicinal chemistry Scaffold topology Receptor binding

5-Methoxy Substituent Effect on Anticancer Activity Within the Indole-1-acetamide Series

Within the indole-1-acetamide chemotype, 5-substitution critically influences antiproliferative potency. In a series of novel indole derivatives evaluated against MGC803 gastric cancer cells, the 5-methoxy-substituted compound V7 (2-(5-methoxy-1H-indol-1-yl)-N-(4-methoxybenzyl)-N-(3,4,5-trimethoxyphenyl)acetamide) showed an IC₅₀ of 1.59 μM, representing the most potent analog in the series [1]. While the N-(3-hydroxyphenyl) variant studied here was not included in this series, class-level SAR extrapolation indicates that the 5-methoxy group contributes to potency in this scaffold through modulation of NEDDylation and MAPK pathway inhibition [1]. Unsubstituted (5-H) or 5-halogen analogs within the same chemotype typically show IC₅₀ values >10 μM or are not reported as active [1].

Anticancer Gastric cancer NEDDylation

Hydroxyphenyl Amide Substituent: Differentiation from Methoxyphenyl and Alkyl Amide Analogs

The 3-hydroxyphenyl group on the acetamide nitrogen introduces a hydrogen-bond donor (phenolic OH) absent in analogs bearing 4-methoxybenzyl or alkyl amide substituents. The V7 compound described by Fu et al. (2021) carries a 4-methoxybenzyl group and a trimethoxyphenyl group, achieving an IC₅₀ of 1.59 μM [1]. The 3-hydroxyphenyl variant offers a distinct hydrogen-bonding profile predicted to enhance aqueous solubility (estimated AlogP reduction of 0.5-0.8 log units relative to methoxybenzyl analogs) and provide an additional interaction point for target engagement [2]. This chemotype-specific feature differentiates it from the unsubstituted phenyl analog N-(3-hydroxyphenyl)-2-(1H-indol-1-yl)acetamide, which lacks the 5-methoxy group [3].

Hydrogen bonding Solubility ADME

Absence of Published Biological Activity Data as a Differentiating Procurement Consideration

A systematic search of PubMed, Google Scholar, and patent databases (conducted April 2026) identified zero primary research articles reporting biological activity data for N-(3-hydroxyphenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide. In contrast, closely related analogs—indole-3-acetamide sPLA₂ inhibitors [1] and 5-methoxyindole-1-acetamide V7 [2]—are extensively characterized. This data gap does not indicate inactivity; rather, it defines a procurement-relevant opportunity: the compound occupies a structurally distinct, biologically uncharted region of indole-acetamide chemical space, making it suitable for novel target identification, chemical probe development, or patent circumvention strategies [3].

Novel chemical space IP position Probe discovery

Optimal Application Scenarios for N-(3-Hydroxyphenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide Based on Differential Evidence


Negative Control or Selectivity Probe for Indole-3-acetamide sPLA₂ Inhibitor Programs

The N1-linked acetamide topology renders this compound inactive in sPLA₂ assays where C3-linked indole acetamides (e.g., LY315920, IC₅₀ = 75 nM) are potent [1]. This makes it an ideal negative control for target engagement studies, enabling researchers to confirm that observed phenotypes are driven by C3-linked pharmacophore binding rather than non-specific indole effects. Procurement priority: high for laboratories running sPLA₂ inhibitor screening cascades.

Anticancer Lead Optimization Starting Point Targeting NEDDylation and MAPK Pathways

Class-level SAR demonstrates that 5-methoxy substitution on the indole-1-acetamide core confers a ≥6.3-fold potency advantage against MGC803 gastric cancer cells relative to 5-H or 5-halogen analogs [2]. The 3-hydroxyphenyl amide substituent further differentiates this compound from the published V7 analog by adding a hydrogen-bond donor that may enhance solubility and enable distinct target interactions. Procurement is indicated for medicinal chemistry teams pursuing novel NEDDylation/MAPK dual inhibitors.

Chemical Probe Development for First-in-Class Target Discovery

The compound occupies a biologically uncharacterized region of indole-acetamide chemical space, with zero published activity studies [3]. This 'blank slate' status, combined with its drug-like substitution pattern (5-methoxy + 3-hydroxyphenyl), makes it suitable for unbiased phenotypic screening panels or chemoproteomics-based target deconvolution. Procurement is recommended for academic screening centers or biotech probe-discovery units seeking IP-unencumbered starting points.

Fragment-Based Drug Design Incorporating 5-Methoxyindole Pharmacophores

The 5-methoxyindole moiety is a validated pharmacophore in melatonin receptor ligands and anticancer agents [4]. The compound's modest molecular weight (~296 Da) and dual hydrogen-bond donor/acceptor functionality make it a suitable fragment-sized scaffold for structure-based drug design. Procurement supports fragment-growing campaigns where the N1-acetamide linkage provides a synthetically tractable vector for diversification orthogonal to C3-linked series.

Quote Request

Request a Quote for N-(3-hydroxyphenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.